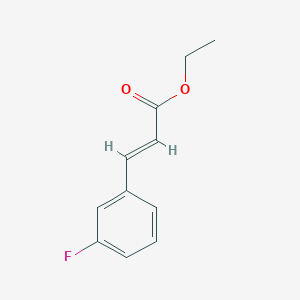

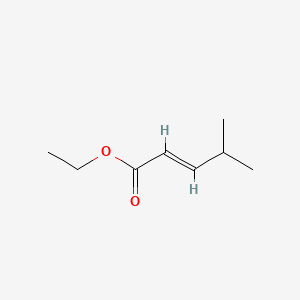

3-(3-氟苯基)丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

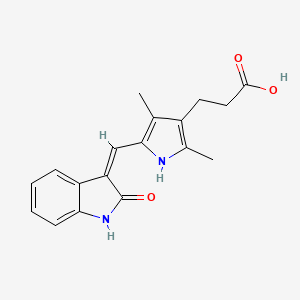

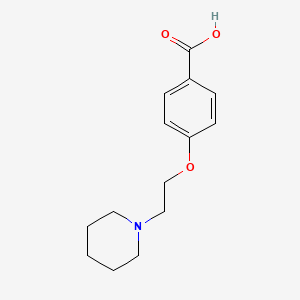

Ethyl 3-(3-fluorophenyl)acrylate is a compound that belongs to the class of fluorinated acrylates. These compounds are known for their reactivity with other monomers or polymer segments, leading to the synthesis of fluorinated poly(meth)acrylates with desirable properties such as low surface energy, thermal stability, and chemical resistance .

Synthesis Analysis

The synthesis of fluorinated acrylates typically involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. This reaction is catalyzed by bases such as piperidine and can be used to create various substituted acrylates, including those with fluorine atoms on the aromatic ring . The synthesis routes are considered more economical and convenient compared to other fluoropolymers .

Molecular Structure Analysis

The molecular structure of related fluorinated acrylates has been determined using techniques such as single crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal and the presence of supramolecular networks formed by hydrogen bonds and π-π stacking interactions . These interactions are crucial for the stability and self-assembly of the molecules.

Chemical Reactions Analysis

Fluorinated acrylates can undergo various chemical reactions due to their reactive double bond. They can be copolymerized with other monomers like styrene to form copolymers with specific properties. The presence of fluorine in the molecule can influence the reactivity and the resulting polymer's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acrylates are influenced by the presence of the fluorine atom. These compounds exhibit low surface energy, making them suitable for applications requiring non-stick surfaces. They also show good thermal stability and resistance to chemicals and weathering, which is beneficial for outdoor applications. The introduction of fluorine can also affect the refractive index and self-organization characteristics of the polymers . Vibrational frequency analysis using FT-IR and Raman spectroscopy, along with DFT studies, provides insights into the functional groups and molecular interactions within these compounds .

科学研究应用

晶体结构和超分子化学

具有氟苯基基团的丙烯酸乙酯衍生物因其晶体结构和超分子组装特性而被广泛研究。例如,(Z)-3-苯甲酰胺基-2-氰基-3-(4-氟苯基)丙烯酸乙酯化合物表现出有趣的分子内 N—H⋯O 氢键和分子间的 C—H⋯O 和 C—H⋯N 氢键相互作用,这对其晶体结构的稳定至关重要 (Zhang、Lu 和 Zhang,2007 年)。类似地,由 (Z)-2-氰基-3-((4-氟苯基)氨基)丙烯酸乙酯等衍生物形成的超分子网络受氢键和 π⋯π 堆积相互作用支配,突出了它们在设计具有特定结构性质的新材料中的潜力 (Matos 等,2016 年)。

材料科学和聚合物化学

丙烯酸乙酯衍生物在材料科学中也至关重要,特别是在聚合物和纳米粒子的合成中。一种利用水作为溶剂的新方法证明了丙烯酸乙酯衍生物的有效合成,用作生产极光激酶抑制剂的中间体 (Xu 等,2015 年)。此外,掺入用丙烯酸乙酯官能化的 BODIPY 衍生物的荧光聚合物纳米粒子的开发突出了这些化合物在为光学应用创造先进材料中的作用 (Grazon 等,2013 年)。

缓蚀

对丙烯酸乙酯衍生物在盐酸溶液中对低碳钢的缓蚀性能的研究表明,(E)-2-(4-(3-(4-氟苯基)丙烯酰基)苯氧基)乙酸乙酯等化合物表现出高抑制活性。它们在低碳钢表面的吸附遵循 Langmuir 吸附模型,表明这些化合物可以作为有效的缓蚀剂 (Lgaz 等,2017 年)。

合成化学和农业应用

丙烯酸乙酯衍生物也已用于合成化学中,例如草甘膦-乙酯除草剂的改进合成。该过程涉及丙烯酸乙酯作为关键中间体,展示了该化合物在生产农业上重要的化学品中的效用 (Fan 等,2015 年)。

安全和危害

属性

IUPAC Name |

ethyl (E)-3-(3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHLBKGIOOFCAR-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)